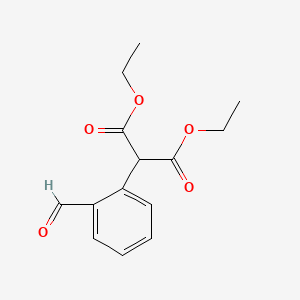
(R)-3-Chloropyrrolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3-Chloropyrrolidine is a chiral compound featuring a pyrrolidine ring substituted with a chlorine atom at the third position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Chloropyrrolidine typically involves the chlorination of pyrrolidine derivatives. One common method is the asymmetric synthesis starting from ®-pyrrolidine-3-carboxylic acid, which undergoes chlorination using thionyl chloride or phosphorus pentachloride under controlled conditions to yield ®-3-Chloropyrrolidine.
Industrial Production Methods: In industrial settings, the production of ®-3-Chloropyrrolidine may involve large-scale chlorination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Types of Reactions:
Oxidation: ®-3-Chloropyrrolidine can undergo oxidation reactions to form corresponding N-oxides.
Reduction: Reduction reactions can convert ®-3-Chloropyrrolidine to its corresponding amine derivatives.
Substitution: The chlorine atom in ®-3-Chloropyrrolidine can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like ammonia, primary amines, or thiols under basic conditions.
Major Products:
Oxidation: N-oxides of ®-3-Chloropyrrolidine.
Reduction: Amine derivatives.
Substitution: Various substituted pyrrolidine derivatives.
科学研究应用
®-3-Chloropyrrolidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of ®-3-Chloropyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The pyrrolidine ring provides structural rigidity, enhancing the compound’s stability and reactivity.
相似化合物的比较
Pyrrolidine: The parent compound without the chlorine substitution.
3-Chloropyrrolidine: The racemic mixture of the compound.
N-Methylpyrrolidine: A derivative with a methyl group on the nitrogen atom.
Uniqueness: ®-3-Chloropyrrolidine is unique due to its chiral nature, which can result in enantioselective interactions with biological targets. This specificity can lead to distinct pharmacological and biochemical properties compared to its racemic or achiral counterparts.
属性
CAS 编号 |
1072707-24-4 |
|---|---|
分子式 |
C4H8ClN |
分子量 |
105.56 g/mol |
IUPAC 名称 |
(3R)-3-chloropyrrolidine |
InChI |
InChI=1S/C4H8ClN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m1/s1 |
InChI 键 |
SIMYCJOGGRXQIY-SCSAIBSYSA-N |
手性 SMILES |
C1CNC[C@@H]1Cl |
规范 SMILES |
C1CNCC1Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 6-amino-3,3a,6,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B11924925.png)

![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B11924934.png)











